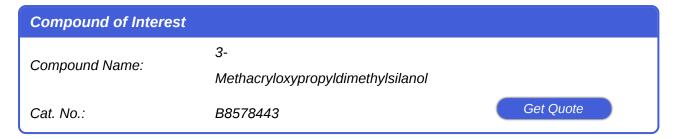


An In-depth Technical Guide to 3-Methacryloxypropyldimethylsilanol (from Precursors)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-

Methacryloxypropyldimethylsilanol, a bifunctional organosilane that, while not commercially available under CAS number 13141-70-5, is readily generated in situ from its stable precursors. This document details the synthesis, properties, and applications of this reactive silanol, with a particular focus on its role as a versatile coupling agent and surface modifier in materials science and its emerging potential in the biomedical and drug development fields.

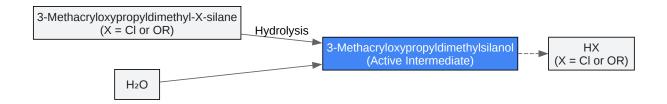
Core Concepts: From Precursor to Active Silanol

3-Methacryloxypropyldimethylsilanol is a reactive intermediate formed by the hydrolysis of its more stable chloro- or alkoxy-substituted precursors, most notably 3-Methacryloxypropyldimethylchlorosilane (CAS 24636-31-5) and 3-

Methacryloxypropyldimethylethoxysilane. The core functionality of this molecule lies in its dual reactivity: a methacrylate group capable of participating in free-radical polymerization and a silanol group that can condense with hydroxyl groups on inorganic surfaces.

The general hydrolysis reaction can be depicted as follows:





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Caption: General hydrolysis of a precursor to form the active silanol.

This hydrolysis is a critical first step for most applications, as the resulting silanol is the species that actively participates in surface modification and coupling reactions.[1][2]

Physicochemical Properties of Precursors

Quantitative data for the unstable **3-Methacryloxypropyldimethylsilanol** is not readily available. Therefore, the properties of its common precursors are provided below for reference.

Table 1: Physical and Chemical Properties of 3-Methacryloxypropyldimethylchlorosilane (CAS: 24636-31-5)



Property	Value	
Molecular Formula	C ₉ H ₁₇ ClO ₂ Si	
Molecular Weight	220.77 g/mol [3]	
Appearance	Colorless to light yellow clear liquid[4]	
Boiling Point	78 °C @ 1 Torr[3]	
Density	1.012 g/cm ³ [3]	
Refractive Index	1.440[3]	
Flash Point	85 °C[3]	
Vapor Pressure	0.0116 mmHg at 25°C[3]	
Storage Conditions	Below 5°C in a dry, cool, and well-ventilated place[3][5]	

Table 2: Physical and Chemical Properties of 3-Methacryloxypropyltrimethoxysilane (CAS: 2530-85-0)

Property	Value	
Molecular Formula	C10H20O5Si	
Molecular Weight	248.35 g/mol [6]	
Appearance	Clear, colorless liquid[2]	
Boiling Point	190 °C[6]	
Density	1.045 g/mL at 25 °C[6]	
Refractive Index	n20/D 1.431[6]	
Flash Point	198 °F[6]	
Water Solubility	Miscible (reacts slowly)[6]	
Storage Conditions	2-8°C[6]	



Synthesis and Reaction Mechanisms

The primary synthesis of **3-Methacryloxypropyldimethylsilanol** is through the hydrolysis of its precursors. This reaction is often carried out in situ just before its application.

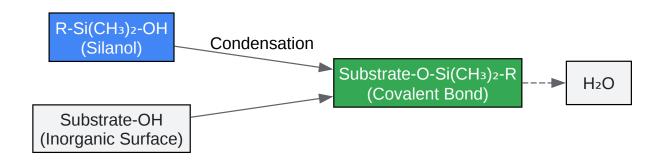
Hydrolysis of Precursors

The hydrolysis of alkoxysilanes like 3-methacryloxypropyltrimethoxysilane is often catalyzed by acids or bases.[1] For instance, adjusting the pH of an aqueous solution to 3.5-4.5 with an organic acid can facilitate the hydrolysis.[1] The hydrolysis of chlorosilanes is more rapid and occurs readily in the presence of atmospheric moisture, liberating hydrogen chloride.[4][7]

The reaction mechanism involves the nucleophilic attack of water on the silicon atom, leading to the displacement of the leaving group (chloride or alkoxide). This is followed by proton transfer to yield the silanol and the corresponding byproduct (HCl or alcohol).

Condensation and Surface Coupling

Once formed, the silanol groups can undergo self-condensation to form siloxane bonds (Si-O-Si) or, more importantly for its applications, condense with hydroxyl groups present on the surface of inorganic materials like silica, glass, and metal oxides.[8]



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Caption: Condensation of the silanol with a hydroxylated surface.

This covalent bonding provides a robust link between the inorganic substrate and the organic methacrylate functionality of the silane.



Experimental Protocols

In-situ Generation and Surface Modification of Silica Nanoparticles

This protocol is adapted from methodologies described for the surface modification of oxidic nanoparticles.[9]

- Dispersion: Disperse silica nanoparticles in an aqueous solution.
- Hydrolysis of Silane: In a separate container, hydrolyze 3methacryloxypropyltrimethoxysilane by adding it to an acidic aqueous solution (pH adjusted to 3.5-4.5 with acetic acid) with vigorous stirring for at least 30 minutes until the solution is clear.[1]
- Surface Treatment: Add the hydrolyzed silane solution to the silica nanoparticle dispersion.
- Reaction: Allow the reaction to proceed for a specified time (e.g., 4 hours) under controlled temperature and stirring.
- Washing and Drying: Centrifuge the modified nanoparticles, wash them multiple times to remove unreacted silane, and dry them under vacuum.

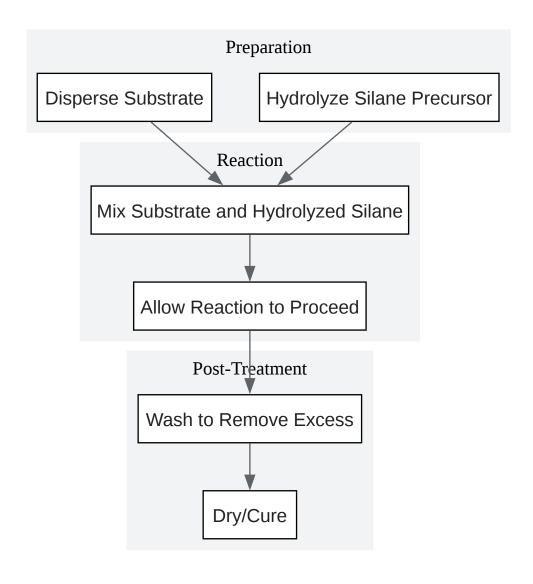
General Protocol for Surface Silanization of Glass Slides

This protocol is a generalized procedure based on common lab practices for surface modification.[10]

- Cleaning: Thoroughly clean glass slides by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) and then treat with an acid solution (e.g., piranha solution, use with extreme caution) to generate surface hydroxyl groups.
- Hydrolysis: Prepare a solution of the silane precursor (e.g., 1-5% v/v) in a suitable solvent system (e.g., ethanol/water mixture).
- Immersion: Immerse the cleaned and dried glass slides in the silane solution for a defined period (e.g., 1-2 hours).



• Curing: Remove the slides, rinse with the solvent, and cure at an elevated temperature (e.g., 110-120°C) to promote covalent bond formation.



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Caption: General workflow for surface modification with silanes.

Applications Materials Science

The primary application of **3-Methacryloxypropyldimethylsilanol** is as a coupling agent in composites, adhesives, and coatings.[5] It enhances the adhesion between inorganic fillers (like glass fibers and silica) and organic polymer matrices.[11] The methacrylate group can

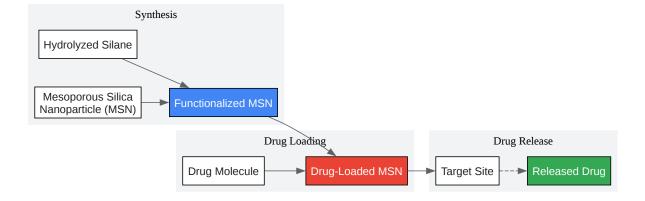


copolymerize with various monomers, integrating the inorganic component into the polymer network and improving mechanical and physical properties.[4]

Biomedical and Drug Development

The use of silane coupling agents in the biomedical field is a growing area of research.[12]

- Surface Modification of Biomaterials: Silanization can be used to modify the surfaces of
 medical implants and devices to improve biocompatibility and reduce protein fouling.[12][13]
 The methacrylate group provides a handle for further functionalization, such as grafting of
 anti-bacterial or protein-repellent polymers.
- Drug Delivery Systems: Mesoporous silica nanoparticles are being investigated as drug delivery vehicles. Surface modification with silanes can alter the surface properties of these nanoparticles to control drug loading and release kinetics.[11] The functional group of the silane can be used to attach targeting ligands or stimuli-responsive polymers.
- Dental Materials: Methacrylate-functionalized silanes are used in dental composites and adhesives to improve the bonding between the inorganic filler particles and the resin matrix.
 [14]



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Caption: Role of silanization in a drug delivery system.

Safety and Handling

As **3-Methacryloxypropyldimethylsilanol** is generated from its precursors, the safety precautions for the precursors must be strictly followed.

Table 3: Hazard Information for 3-Methacryloxypropyldimethylchlorosilane

Hazard	Description	Precautionary Measures
Flammability	Combustible liquid.[7]	Keep away from heat, sparks, and open flames.[7]
Corrosivity	Causes severe skin burns and eye damage.[7]	Wear protective gloves, clothing, eye, and face protection.[7]
Reactivity	Reacts with water and moisture, liberating hydrogen chloride.[4][7]	Handle in a well-ventilated area. Keep containers tightly closed.[7]
Inhalation Toxicity	May cause irritation to the respiratory tract.[7]	Avoid breathing vapors. Use with adequate ventilation or a respirator.[7]

Handling Recommendations:

- Always handle in a well-ventilated fume hood.
- Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
- Store precursors in a cool, dry, and dark place, away from incompatible materials such as alcohols, amines, and oxidizing agents.[5][7]
- In case of spills, use inert absorbent material and dispose of it as hazardous waste.



This technical guide provides a foundational understanding of 3-

Methacryloxypropyldimethylsilanol, derived from its precursors. For specific applications, researchers are encouraged to consult the primary literature and perform appropriate optimizations and safety assessments.

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